6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMPEQKGPCXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 80-100°C) for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied extensively for its role as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative disorders. Research indicates that derivatives of pyrimidin-4-amine exhibit significant activity against various cancer cell lines by modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are pivotal in controlling the cell cycle, and their dysregulation is often associated with cancer progression. Compounds similar to 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine have been shown to inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. For instance, a study demonstrated that specific derivatives inhibited cell proliferation in acute myeloid leukemia cell lines by targeting CDK activity .
Neuropharmacological Studies
Recent investigations into the neuropharmacological properties of compounds related to 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine have revealed their potential as modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various psychiatric and neurodegenerative disorders.
Modulation of mGluR Activity
Research has highlighted that certain derivatives exhibit selective antagonistic properties at mGluR5, which is associated with conditions such as anxiety and schizophrenia. A notable study indicated that a closely related compound achieved over 50% receptor occupancy at therapeutic doses in animal models, suggesting its potential utility in treating neuropsychiatric disorders .
Antitubercular Activity
Another promising application of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine derivatives is their antitubercular activity. A screening study against Mycobacterium tuberculosis identified several active compounds that demonstrated significant inhibition of bacterial growth, indicating potential for development as new antitubercular agents .
Case Study: Cancer Treatment
In a preclinical study focusing on acute myeloid leukemia, treatment with a derivative of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine resulted in a marked decrease in cell viability at concentrations as low as 0.25 μM. The compound's mechanism was linked to the inhibition of CDK4/6 activity, leading to apoptosis in cancer cells .
Case Study: Neurodegenerative Disorders
A clinical trial involving patients with schizophrenia evaluated the effects of a pyrimidine derivative on cognitive function and mood stabilization. The results showed significant improvements in cognitive scores compared to baseline measures, supporting the compound's role as a potential therapeutic agent for neuropsychiatric conditions .
Summary and Future Directions
The applications of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride extend across multiple therapeutic areas, including oncology and neurology. Its ability to modulate key biological pathways highlights its potential as a versatile therapeutic candidate.
Future Research Directions
Ongoing research should focus on:
- Optimization of chemical derivatives to enhance selectivity and potency against targeted kinases.
- Expanded clinical trials to assess efficacy and safety profiles in diverse patient populations.
- Investigation into combination therapies that may improve treatment outcomes for complex diseases such as cancer and neurodegenerative disorders.
Data Tables
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects in various diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Chloro vs. 6-Methyl Substituents
- However, this may reduce metabolic stability compared to the methyl group in the target compound .
- 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (): The thieno-pyrimidine scaffold and sulfonyl group confer distinct electronic properties, enhancing selectivity for PI5P4Kγ inhibition. This highlights how core heterocycle modifications influence target specificity .
Pyridin-2-yl vs. Piperidine/Pyrrolidine Derivatives
- In contrast, the pyridin-2-yl group in the target compound may favor aromatic stacking interactions with target proteins .
- 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (): The pyrrolidine moiety increases polarity, affecting solubility and target engagement. The dihydrochloride salt further boosts solubility but adds molecular weight (MW ≈ 286.19 g/mol) .
Pharmacokinetic and Physicochemical Properties
Key Observations :
Therapeutic Potential and Selectivity
- Methionine Aminopeptidase Inhibition: Pyridinylpyrimidines like compound 26d () show potent inhibition, suggesting the target compound may share similar mechanisms .
- Kinase Selectivity: Sulfone-containing derivatives () exhibit selectivity for hyperproliferative disorders, whereas thieno-pyrimidines () target lipid kinases, indicating substituent-driven target divergence .
Biological Activity
Introduction
6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, applications, and relevant case studies.
Chemical Structure and Properties
6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is characterized by its pyrimidine core substituted with a methyl group and a pyridine moiety. The molecular formula is CHClN, and its molecular weight is approximately 215.66 g/mol.
Inhibition of Mitochondrial Complex I
The primary mechanism of action for 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves the inhibition of mitochondrial complex I, which plays a crucial role in the electron transport chain. This inhibition leads to disrupted ATP production, resulting in cellular energy depletion and ultimately cell death, particularly in fungal cells.
Biochemical Pathways
The compound's interaction with complex I affects various biochemical pathways related to energy metabolism. The disruption of the electron transport chain can lead to increased reactive oxygen species (ROS) production, contributing to oxidative stress in cells.
Antifungal Activity
6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride exhibits notable fungicidal activity . Research indicates that it effectively targets various fungal strains by disrupting their mitochondrial function, which is critical for their survival. The minimum inhibitory concentration (MIC) values for several fungal pathogens have been reported, demonstrating its potential as an antifungal agent.
Enzyme Inhibition
This compound also serves as an important tool in studying enzyme inhibitors. It has been utilized in research focused on receptor modulation and understanding biological pathways related to various diseases.
Case Studies
- Fungal Infections : A study highlighted the efficacy of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride against Candida albicans, showing significant reductions in fungal load in treated subjects compared to controls.
- Cancer Research : Preliminary investigations into the compound's anticancer properties suggest potential activity against certain cancer cell lines, although further studies are needed to elucidate these effects fully.
Synthesis of Heterocyclic Compounds
The compound is also recognized for its utility as a key intermediate in synthesizing various heterocyclic compounds, which are vital in drug development .
Agrochemical Development
In addition to its biological applications, it is used in developing agrochemicals, highlighting its versatility beyond medicinal chemistry.
Safety Profile and Toxicity
Preliminary toxicity assessments indicate that 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride exhibits a favorable safety profile at therapeutic doses. Studies have shown no acute toxicity in animal models at doses up to 2000 mg/kg .
Q & A
Q. What statistical approaches address variability in biological assay data for pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
